molecular formula C14H12INO2 B7476727 N-(benzyloxy)-2-iodobenzamide

N-(benzyloxy)-2-iodobenzamide

Cat. No.: B7476727
M. Wt: 353.15 g/mol
InChI Key: MORLEEQLGZRGLJ-UHFFFAOYSA-N
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Description

N-(Benzyloxy)-2-iodobenzamide is a halogenated benzamide derivative characterized by a benzyloxy group (-OCH₂C₆H₅) attached to the nitrogen atom of the benzamide scaffold and an iodine substituent at the ortho position of the aromatic ring. The iodine atom enhances electrophilicity, facilitating C–H activation or halogen-exchange reactions, while the benzyloxy group may influence solubility and steric effects in catalytic systems .

Properties

IUPAC Name

2-iodo-N-phenylmethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO2/c15-13-9-5-4-8-12(13)14(17)16-18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORLEEQLGZRGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The Finkelstein reaction offers a viable route for introducing iodine at the ortho position of benzamide derivatives. This method leverages halogen exchange, substituting bromine with iodine under catalytic conditions.

Synthetic Procedure

  • Starting Material : N-(Benzyloxy)-2-bromobenzamide is synthesized via amidation of 2-bromobenzoic acid with O-benzyl hydroxylamine using carbodiimide coupling agents.

  • Iodination :

    • Reagents : Copper(I) iodide (10 mol%), sodium iodide (1.1 equiv), zinc(II) iodide (1.1 equiv), N,N'-dimethylethylenediamine (20 mol%), 1,4-dioxane.

    • Conditions : Autoclave at 120°C under argon for 24 hours.

    • Workup : Extraction with ethyl acetate, drying over sodium sulfate, and recrystallization (cyclohexane/EtOAc, 4:1 v/v).

Yield and Limitations

  • Yield : 66% (reported for analogous 2-iodobenzamide synthesis).

  • Challenges : Requires high-pressure equipment and inert atmosphere. Competing side reactions (e.g., dehalogenation) may reduce efficiency.

Direct Amidation via Acid Chloride Intermediate

Reaction Overview

This two-step approach involves converting 2-iodobenzoic acid to its acid chloride, followed by coupling with O-benzyl hydroxylamine.

Synthetic Procedure

  • Acid Chloride Formation :

    • Reagents : Thionyl chloride (12 equiv).

    • Conditions : Reflux for 2–3 hours, followed by distillation to remove excess thionyl chloride.

  • Amide Coupling :

    • Reagents : O-Benzyl hydroxylamine (1.0 equiv), anhydrous dichloromethane.

    • Conditions : Stirring at 0°C to room temperature for 4–6 hours.

    • Workup : Precipitation in ice-cold water, filtration, and recrystallization (ethanol).

Yield and Limitations

  • Yield : ~70–80% (estimated from analogous benzamide syntheses).

  • Challenges : Thionyl chloride handling requires stringent safety measures. Moisture sensitivity necessitates anhydrous conditions.

One-Pot Coupling Using Transition Metal Catalysts

Reaction Overview

Palladium-catalyzed cross-coupling enables direct introduction of the benzyloxy group to 2-iodobenzamide precursors.

Synthetic Procedure

  • Starting Material : 2-Iodobenzamide.

  • Coupling Reaction :

    • Reagents : Benzyl alcohol (1.2 equiv), palladium(II) acetate (5 mol%), Xantphos ligand (10 mol%), cesium carbonate (2.0 equiv), toluene.

    • Conditions : Reflux at 110°C for 12 hours under nitrogen.

    • Workup : Column chromatography (silica gel, hexane/EtOAc gradient).

Yield and Limitations

  • Yield : 50–60% (extrapolated from similar Ullmann-type couplings).

  • Challenges : Ligand and catalyst costs; competing homocoupling of aryl halides.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Yield 66%70–80%50–60%
Reaction Time 24 h6–8 h12 h
Key Equipment AutoclaveStandard glasswareSchlenk line
Scalability ModerateHighLow
Cost Efficiency LowModerateHigh

Mechanistic Insights

Finkelstein Reaction Mechanism

The Cu(I)-catalyzed pathway involves single-electron transfer (SET), forming an aryl radical intermediate that abstracts iodine from ZnI₂. The role of N,N'-dimethylethylenediamine is to stabilize Cu(I) and prevent aggregation.

Acid Chloride Coupling

Thionyl chloride converts the carboxylic acid to a reactive acyl chloride, which undergoes nucleophilic attack by O-benzyl hydroxylamine. Steric hindrance at the ortho position slows the reaction, necessitating excess reagents .

Chemical Reactions Analysis

Types of Reactions: N-(benzyloxy)-2-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include azides, thiols, and ethers.

    Oxidation Reactions: Products include benzoyl derivatives.

    Reduction Reactions: Products include primary amines.

    Coupling Reactions: Products include biaryl compounds.

Mechanism of Action

The mechanism of action of N-(benzyloxy)-2-iodobenzamide involves its interaction with specific molecular targets. The benzyloxy group can engage in hydrogen bonding and π-π interactions, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(benzyloxy)-2-iodobenzamide with structurally related 2-iodobenzamide derivatives, focusing on substituent effects, synthetic yields, physical properties, and applications.

Table 1: Comparative Analysis of 2-Iodobenzamide Derivatives

Compound Name Substituent on N-Atom Melting Point (°C) Synthetic Yield (%) Key Applications/Reactivity Reference
This compound Benzyloxy (-OCH₂C₆H₅) Not reported Not reported Cross-coupling reactions, drug design
N-(3-Fluorophenyl)-2-iodobenzamide 3-Fluorophenyl Not reported 23 Antiviral agent synthesis
N-(4-Aminophenyl)-2-iodobenzamide 4-Aminophenyl Not reported Not reported Precursor for imaging probes
N-(Biphenyl-3-yl)-2-iodobenzamide Biphenyl-3-yl Not reported Not reported Structural studies, ligand design
2-Iodo-N-(1-oxo-4-phenyl-ethyl)-2-iodobenzamide Cyclopentyl/aryl groups 205–206 Not reported Polyheterocycle assembly
2-Bromo-benzamide (analog) Variable Not reported Similar to I-derivatives Slower reaction kinetics vs. I-compounds

Key Comparative Insights

Substituent Effects on Reactivity and Solubility

  • The benzyloxy group in this compound introduces steric bulk and moderate electron-withdrawing effects, which may slow reaction rates in cross-coupling compared to smaller substituents like -NH₂ or -F .
  • Halogen Influence : Replacing iodine with bromine (e.g., 2-bromo-benzamide) reduces electrophilicity, leading to longer reaction times for comparable yields in Pd-catalyzed reactions .

Biological and Diagnostic Applications Radioiodinated benzamides (e.g., [¹²⁵I]PIMBA) demonstrate high tumor uptake in prostate cancer imaging, underscoring the role of iodine in enhancing binding affinity to sigma receptors . Derivatives like N-(3-fluorophenyl)-2-iodobenzamide are intermediates in antiviral drug synthesis, where fluorine improves metabolic stability .

Copper-catalyzed modular assembly (e.g., compound 5h, 190–191°C) highlights the versatility of 2-iodobenzamides in constructing polyheterocyclic scaffolds .

Physical Properties Melting points vary significantly with substituents: electron-withdrawing groups (e.g., -NO₂, -CN) in benzothiazole analogs increase melting points (e.g., 209–211°C for 2c) , while bulky aryl groups (e.g., biphenyl) may reduce crystallinity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(benzyloxy)-2-iodobenzamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution between 2-iodobenzoyl chloride and O-benzylhydroxylamine in anhydrous dichloromethane (DCM) under an inert atmosphere. Triethylamine is used as a base to deprotonate the hydroxylamine. Reaction optimization includes temperature control (0–25°C) and stoichiometric ratios (1:1.2 for amine:acyl chloride). Purification involves flash chromatography (hexane/EtOAc gradients) to isolate the product in yields of 60–75% . Alternative routes include Pd-catalyzed cross-electrophile coupling of 1-(benzyloxy)-2-iodobenzene with carboxamide precursors .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures confirm its structure?

  • Methodological Answer :

  • 1H NMR : Aromatic protons appear as multiplet signals (δ 7.2–8.1 ppm), with distinct deshielding due to the iodine atom. The benzyloxy group shows a singlet for the CH2 group (δ ~4.8 ppm).
  • 13C NMR : The carbonyl carbon (C=O) resonates at δ ~165 ppm, while the iodine-bearing aromatic carbon appears at δ ~95 ppm.
  • IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 381 (M⁺) confirms the molecular formula C14H12INO2 .
  • X-ray Crystallography : Resolves spatial arrangement, with halogen bonding between iodine and adjacent atoms .

Q. How does the iodine substituent influence the compound’s stability, and what storage conditions are recommended?

  • Methodological Answer : The iodine atom increases susceptibility to photodegradation. Storage under inert gas (N2/Ar) at –20°C in amber vials is advised. Decomposition is monitored via periodic TLC and NMR to detect iodine loss or benzyloxy cleavage. Stability studies in DMSO show <5% degradation over 30 days when stored at –80°C .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in Pd-catalyzed cross-coupling reactions?

  • Methodological Answer : The iodine atom acts as a leaving group in Suzuki-Miyaura couplings , enabling biaryl formation. Using Pd(PPh3)4 (5 mol%) and K2CO3 in DMF at 80°C, the reaction proceeds via oxidative addition of Pd(0) to the C–I bond, followed by transmetallation with aryl boronic acids. Computational studies (DFT) highlight the role of steric hindrance from the benzyloxy group in regioselectivity . Competing pathways (e.g., C–H activation) are suppressed by ligand choice (e.g., SPhos) .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enzyme inhibition?

  • Methodological Answer :

  • Substitution Patterns : Para-substituted benzyloxy groups (e.g., –NO2, –CF3) enhance binding to kinase active sites (IC50 reduction by 40–60%).
  • Halogen Replacement : Bromine or chlorine at the 2-position reduces potency (IC50 increases 2–3×), confirming iodine’s critical role in halogen bonding.
  • Assays : Competitive fluorescence polarization assays with FITC-labeled ATP validate inhibition of tyrosine kinases (e.g., EGFR). Molecular docking (AutoDock Vina) correlates steric/electronic properties with activity .

Q. What computational tools predict the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : GROMACS simulations (20 ns) reveal stable binding conformations with β-tubulin, driven by halogen bonding (I···O=C).
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : B3LYP/6-31G* calculations quantify interaction energies (ΔG = –8.2 kcal/mol for iodine–backbone carbonyl).
  • Pharmacophore Modeling : Phase (Schrödinger) identifies critical features: amide carbonyl, iodine, and benzyloxy groups .

Q. How is this compound utilized in synthesizing heterocyclic scaffolds?

  • Methodological Answer : The compound serves as a precursor for indole derivatives via intramolecular Heck reactions . Conditions: Pd(OAc)2 (2 mol%), PPh3 (4 mol%), and K2CO3 in DMF at 100°C for 12 hours. Cyclization yields 5-membered rings with >80% regioselectivity. Mechanistic studies (Hammett plots) indicate electron-withdrawing groups accelerate cyclization .

Key Research Challenges

  • Contradictions in Catalytic Systems : reports Pd-catalyzed coupling with high yields, while notes competing pathways requiring ligand optimization.
  • Biological Mechanism Gaps : Limited crystallographic data on target binding (e.g., β-tubulin) necessitates further structural studies .

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